Kinase Selectivity: SCH900776 Exhibits 500-Fold Discrimination for CHK1 Over CHK2, Avoiding the Promiscuity of Discontinued Comparators
SCH900776 demonstrates a high degree of selectivity, with a 500-fold preference for inhibiting CHK1 (IC50 = 3 nM) over CHK2 (IC50 = 1500 nM) in cell-free assays . This contrasts sharply with discontinued comparators like AZD7762 and PF-00477736, which are documented to have significant CHK2 inhibitory activity that can antagonize the desired CHK1-ablation phenotype [1]. This selectivity is not merely biochemical but has been functionally validated, as CHK2 suppression was shown to diminish the double-strand DNA break induction that is critical for therapeutic efficacy [1].
| Evidence Dimension | In vitro kinase inhibition selectivity (CHK1 vs. CHK2) |
|---|---|
| Target Compound Data | IC50 (CHK1) = 3 nM; IC50 (CHK2) = 1500 nM; Selectivity Ratio = 500-fold |
| Comparator Or Baseline | AZD7762, PF-00477736: Documented as having significant CHK2 inhibitory activity contributing to clinical discontinuation |
| Quantified Difference | Approximately 500-fold selectivity for SCH900776; comparators exhibit significantly lower or undefined selectivity in functional assays. |
| Conditions | Cell-free kinase assay |
Why This Matters
This high selectivity is crucial for researchers requiring a chemical probe that cleanly interrogates CHK1-specific biology without confounding results from CHK2 or CDK pathway inhibition.
- [1] Guzi TJ, Paruch K, Dwyer MP, Labroli M, Shanahan F, Davis N, Taricani L, Wiswell D, Seghezzi W, Penaflor E, et al. Targeting the replication checkpoint using SCH 900776, a potent and functionally selective CHK1 inhibitor identified via high content screening. Mol Cancer Ther. 2011;10(4):591-602. PMID: 21321066. View Source
